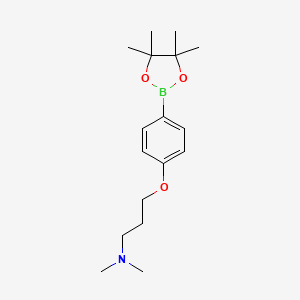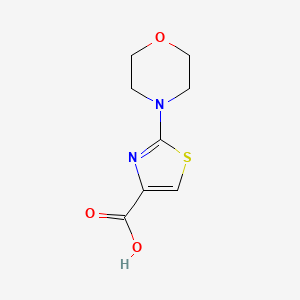
6-Methyl-1H-indazole-4-carbonitrile
Vue d'ensemble
Description
“6-Methyl-1H-indazole-4-carbonitrile” is a chemical compound with the molecular formula C9H7N3. It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused with a benzene ring . The compound is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, has been a subject of research. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused ring system consisting of a benzene ring and a pyrazole ring. The methyl group is attached to the 6th position of the indazole ring, and the carbonitrile group is attached to the 4th position .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 157.17 . It is a solid substance stored in a dry room at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
6-Methyl-1H-indazole-4-carbonitrile and its derivatives show notable chemical reactivity, making them useful in synthesizing various compounds. For instance, indazole regioisomers were reacted with formaldehyde and olefins to obtain pyrimidine fused indazole derivatives, showcasing their utility in creating novel molecules with potential microbial activity (Yakaiah et al., 2008). Similarly, novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives have been synthesized, highlighting the structural diversity achievable through chemical transformations involving this compound (Shinde & Jeong, 2016).
Catalysis and Material Science
In the field of catalysis and material science, derivatives of this compound have shown potential. Air-stable N,N-indazole derivative methallyl Ni(II) complexes have been synthesized, which are notable for producing oligoethylenes with a range of branches, indicating their utility in polymer science (Araya et al., 2020).
Photovoltaic Applications
Compounds derived from this compound have been explored for their potential in photovoltaic devices. For example, a chemical transformation involving 6-methylchromone-3-carbonitrile produced novel compounds studied for their application in photovoltaic devices, demonstrating the versatility of such derivatives in the field of renewable energy (Halim et al., 2018).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition properties. Research has shown that certain pyrazolotriazole derivatives are effective in inhibiting corrosion on carbon steel, revealing the compound's potential in industrial applications to prevent material degradation (Guo et al., 2019).
Mécanisme D'action
Target of Action
Indazole derivatives, which 6-methyl-1h-indazole-4-carbonitrile is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets that this compound binds to.
Biochemical Pathways
Indazole derivatives have been found to influence a variety of biological pathways . The downstream effects of these pathway alterations would depend on the specific biological activities of this compound.
Result of Action
Indazole derivatives have been associated with a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Analyse Biochimique
Biochemical Properties
6-Methyl-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival. By inhibiting this enzyme, this compound can modulate signaling pathways that are critical for cancer cell survival . Additionally, this compound has been shown to interact with tyrosine kinases, which are enzymes that play a pivotal role in the regulation of cellular processes such as metabolism, growth, and differentiation . These interactions highlight the potential of this compound as a therapeutic agent in the treatment of various diseases.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This is achieved through the modulation of cell signaling pathways, including the inhibition of the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the potential of this compound in cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of phosphoinositide 3-kinase, thereby inhibiting its activity and preventing the downstream activation of the Akt signaling pathway . This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of tyrosine kinases by binding to their ATP-binding sites, which results in the disruption of signaling pathways that are essential for cell proliferation and survival . These molecular interactions provide a detailed understanding of how this compound exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its efficacy, as it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that this compound can maintain its stability and efficacy for extended periods when stored under optimal conditions. Degradation products may form over time, which could potentially affect its therapeutic properties . These temporal effects highlight the importance of proper storage and handling of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and minimize the toxicity of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which is responsible for the oxidation and subsequent detoxification of this compound . Additionally, this compound can undergo conjugation reactions with glutathione, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the pharmacokinetics and overall bioavailability of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity, which allows it to readily cross cell membranes and reach its target sites. These transport and distribution mechanisms are critical for the therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported into the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
6-methyl-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)8-5-11-12-9(8)3-6/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSVXDJYZLOUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646514 | |
| Record name | 6-Methyl-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-51-0 | |
| Record name | 6-Methyl-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)
![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)


![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)


